2-fluoro-3-(hydroxymethyl)Benzonitrile
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Overview
Description
2-Fluoro-3-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H6FNO. It is characterized by the presence of a fluorine atom, a hydroxymethyl group, and a nitrile group attached to a benzene ring. This compound is a white to off-white solid at room temperature and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-(hydroxymethyl)benzonitrile typically involves the fluorination of 3-(hydroxymethyl)benzonitrile. One common method includes the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Fluoro-3-(carboxymethyl)benzonitrile.
Reduction: 2-Fluoro-3-(hydroxymethyl)benzylamine.
Substitution: 2-Substituted-3-(hydroxymethyl)benzonitrile derivatives.
Scientific Research Applications
2-Fluoro-3-(hydroxymethyl)benzonitrile is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-3-(hydroxymethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable intermediate in drug development .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(hydroxymethyl)benzonitrile
- 2-Fluoro-4-(hydroxymethyl)benzonitrile
- 2-Fluoro-3-(methoxymethyl)benzonitrile
Uniqueness
2-Fluoro-3-(hydroxymethyl)benzonitrile is unique due to the specific positioning of the fluorine and hydroxymethyl groups on the benzene ring. This unique structure can influence its reactivity and interactions in chemical and biological systems, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-fluoro-3-(hydroxymethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGKGFUFZFPGSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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